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molecular formula C8H7BrClN3 B8776513 7-Bromo-4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine

7-Bromo-4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No. B8776513
M. Wt: 260.52 g/mol
InChI Key: YKJSBXVOMDPZKS-UHFFFAOYSA-N
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Patent
US08927557B2

Procedure details

4-Chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine from example A7 (10.90 g; 60.00 mmol) is dissolved in dichloromethane (120 mL). The stirred mixture is cooled to −10° C. Br2 (3.08 mL; 60.00 mmol) dissolved in dichloromethane (20 mL) is added dropwise within 25 minutes. The re-suiting precipitate is collected by suction filtration, suspended in Na2SO3 (5% solution) (100 mL) and is stirred for 30 minutes at ambient temperature. After filtratrion the product is dissolved in acetonitrile (1000 mL), refluxed for one hour and filtered while still hot. The solvent is removed under reduced pressure until the product starts to precipitate. Precipitation of the product is completed by addition of cyclohexane and cooling to 0° C. for several hours. The solid is collected by suction filtration, washed with cyclohexane and dried in vacuum at 50° C. over night to yield the title compound as a white solid.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
3.08 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[NH:11][C:10]([CH3:12])=[CH:9][C:4]=2[N:5]=[C:6]([CH3:8])[N:7]=1.[Br:13]Br>ClCCl>[Br:13][C:9]1[C:4]2[N:5]=[C:6]([CH3:8])[N:7]=[C:2]([Cl:1])[C:3]=2[NH:11][C:10]=1[CH3:12]

Inputs

Step One
Name
Quantity
10.9 g
Type
reactant
Smiles
ClC=1C2=C(N=C(N1)C)C=C(N2)C
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.08 mL
Type
reactant
Smiles
BrBr
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
is stirred for 30 minutes at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise within 25 minutes
Duration
25 min
FILTRATION
Type
FILTRATION
Details
The re-suiting precipitate is collected by suction filtration
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in acetonitrile (1000 mL)
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered while still hot
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure until the product
CUSTOM
Type
CUSTOM
Details
to precipitate
CUSTOM
Type
CUSTOM
Details
Precipitation of the product
ADDITION
Type
ADDITION
Details
is completed by addition of cyclohexane
TEMPERATURE
Type
TEMPERATURE
Details
cooling to 0° C. for several hours
FILTRATION
Type
FILTRATION
Details
The solid is collected by suction filtration
WASH
Type
WASH
Details
washed with cyclohexane
CUSTOM
Type
CUSTOM
Details
dried in vacuum at 50° C. over night

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(NC2=C1N=C(N=C2Cl)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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